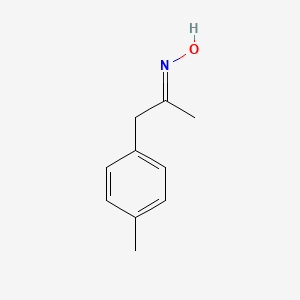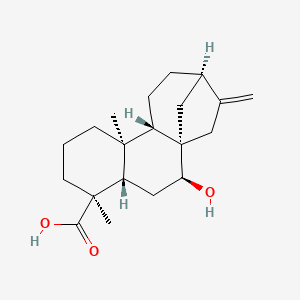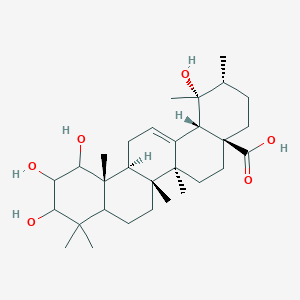![molecular formula C20H23F2N3O3 B1148724 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[3-[(ethylaMino)Methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4 CAS No. 163554-99-2](/img/no-structure.png)
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[3-[(ethylaMino)Methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of 3-Quinolinecarboxylic acid . It has a complex structure with a cyclopropyl group, an ethylamino group, and a pyrrolidinyl group attached to the quinoline ring . The molecular formula is C20H23F2N3O3 and the molecular weight is 391.4117264 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a cyclopropyl group, an ethylamino group, and a pyrrolidinyl group attached to the quinoline ring . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C20H23F2N3O3 and a molecular weight of 391.4117264 . Other properties such as melting point, boiling point, and density can be determined using standard laboratory techniques .properties
CAS RN |
163554-99-2 |
|---|---|
Product Name |
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[3-[(ethylaMino)Methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4 |
Molecular Formula |
C20H23F2N3O3 |
Molecular Weight |
391.4117264 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



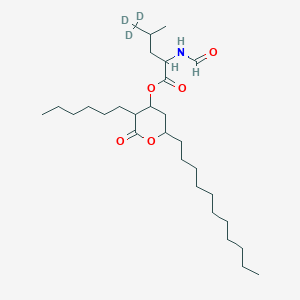
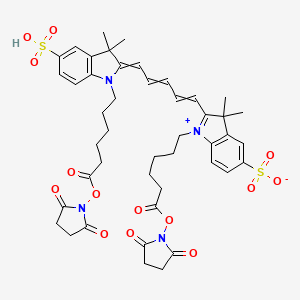
![sodium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate](/img/structure/B1148655.png)
